4-(tert-Butyl)-2-hydroxybenzoic acid
Overview
Description
4-(tert-Butyl)-2-hydroxybenzoic acid, also known as 4-tert-Butylbenzoic acid, is a chemical compound with the molecular formula (CH3)3CC6H4CO2H
. It has a molecular weight of 178.23 . It is used as a potent yeast sirtuin (Sir2p) inhibitor .
Molecular Structure Analysis
The molecular structure of 4-(tert-Butyl)-2-hydroxybenzoic acid consists of a benzene ring substituted with a tert-butyl group and a carboxylic acid group . The InChI string representation of the molecule is1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
. Chemical Reactions Analysis
While specific chemical reactions involving 4-(tert-Butyl)-2-hydroxybenzoic acid are not available, tert-butyl groups in general are known to undergo a variety of reactions. For instance, they can participate in elimination reactions . Also, the carboxylic acid group can undergo typical acid-base reactions, esterification, and reduction to alcohols.Physical And Chemical Properties Analysis
4-(tert-Butyl)-2-hydroxybenzoic acid is a white to almost white powder or crystal . It has a melting point range of 162-165 °C . It is slightly soluble in water but miscible with ethanol, ether, and other organic solvents .Scientific Research Applications
Metabolism and Hydrolysis
4-(tert-Butyl)-2-hydroxybenzoic acid, as part of the paraben family (esters of 4-hydroxybenzoic acid), is involved in various metabolic and hydrolytic processes. Studies on parabens, including their hydrolysis by skin microsomes and cytosol from humans and minipigs, show that these compounds are metabolized into 4-hydroxybenzoic acid during dermal absorption. This demonstrates the role of dermal carboxylesterases in paraben hydrolysis, with implications for understanding the disposition and potential localized toxicity of these substances upon dermal exposure (Jewell et al., 2007).
Chemical Synthesis
The compound has also been synthesized under mild conditions in a cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry. This synthesis process involves intermediates like the oxyaryl dianion, showcasing the compound's utility in creating value-added chemicals (Kindra & Evans, 2014).
Antioxidant Activity
Moreover, 4-(tert-Butyl)-2-hydroxybenzoic acid derivatives have been explored for their antioxidant properties. For instance, new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant activity, demonstrating significant free-radical scavenging ability. This highlights the potential of 4-(tert-Butyl)-2-hydroxybenzoic acid and its derivatives in developing antioxidant agents (Shakir, Ariffin, & Abdulla, 2014).
Biomonitoring and Human Exposure
Biomonitoring studies have utilized 4-(tert-Butyl)-2-hydroxybenzoic acid as a biomarker to assess exposure to certain chemicals, such as butylated hydroxytoluene (BHT), a common antioxidant in consumer products. The metabolite 3,5-di-tert-butyl-4-hydroxybenzoic acid ("BHT acid") was analyzed in urine samples, providing insights into the internal burden of BHT in humans and suggesting trends in exposure over time (Scherer et al., 2017).
Safety And Hazards
4-(tert-Butyl)-2-hydroxybenzoic acid is moderately toxic by ingestion and can cause reproductive effects . It is an irritant and can emit acrid smoke and irritating fumes when heated to decomposition . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Repr. 1B - STOT RE 1 . It is harmful if swallowed and harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-tert-butyl-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6,12H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZCCOKUEFEDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330839 | |
Record name | 4-tert-Butyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-2-hydroxybenzoic acid | |
CAS RN |
4578-63-6 | |
Record name | 4-tert-Butyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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